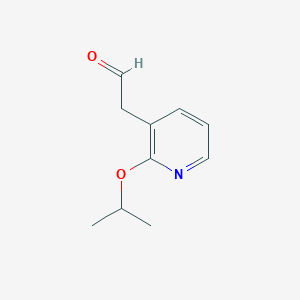

2-Isopropoxynicotincarboxaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-(2-propan-2-yloxypyridin-3-yl)acetaldehyde |

InChI |

InChI=1S/C10H13NO2/c1-8(2)13-10-9(5-7-12)4-3-6-11-10/h3-4,6-8H,5H2,1-2H3 |

InChI Key |

OIWXENTYORTWOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)CC=O |

Origin of Product |

United States |

Fundamental Mechanistic Investigations of Chemical Transformations Involving 2 Isopropoxynicotincarboxaldehyde

Principles of Organic Reaction Mechanisms Pertinent to Aldehyde and Pyridine (B92270) Functionalities

The reactivity of 2-isopropoxynicotincarboxaldehyde is governed by the interplay of its constituent functional groups: an aldehyde and a substituted pyridine ring. Understanding the fundamental principles of their individual and combined reactivity is crucial for elucidating the mechanisms of its chemical transformations.

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. khanacademy.org Common reactions of aldehydes include nucleophilic addition, oxidation to carboxylic acids, and reduction to alcohols. masterorganicchemistry.com The formation of acetals, imines, and cyanohydrins are classic examples of nucleophilic addition to the aldehyde functionality. masterorganicchemistry.com

The pyridine ring, an aromatic heterocycle, possesses a nitrogen atom that influences its electronic properties. The nitrogen atom is more electronegative than carbon, leading to a π-electron deficient ring system, particularly at the α (C2, C6) and γ (C4) positions. imperial.ac.uk This electron deficiency makes the pyridine ring generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups or upon formation of pyridinium (B92312) salts. imperial.ac.uk The lone pair of electrons on the nitrogen atom imparts basic properties, allowing for protonation and coordination to Lewis acids. imperial.ac.uk

In this compound, the isopropoxy group at the 2-position and the aldehyde group at the 3-position significantly influence the reactivity of the pyridine ring. The alkoxy group is generally considered an activating group in electrophilic aromatic substitution, but its effect is modulated by its position and the reaction conditions. The aldehyde group, being electron-withdrawing, further deactivates the ring towards electrophiles but can activate it for nucleophilic attack.

The interplay between these functional groups can lead to complex reaction pathways. For instance, the aldehyde can be involved in condensation reactions, while the pyridine nitrogen can act as a nucleophile or a base, and the ring itself can undergo substitution or modification. acs.orgmdpi.com The relative reactivity of these sites depends on the specific reagents and conditions employed.

Elucidation of Electron Flow and Reactive Intermediates in this compound Reactions

The elucidation of electron flow and the identification of reactive intermediates are fundamental to understanding the mechanisms of reactions involving this compound. Reactive intermediates are transient, high-energy species that are formed during a chemical reaction and proceed to form the final products. youtube.com Common reactive intermediates in organic chemistry include carbocations, carbanions, free radicals, and carbenes.

In reactions involving the aldehyde functionality of this compound, a key step is often the nucleophilic attack on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, where the former carbonyl oxygen bears a negative charge. This alkoxide intermediate can then be protonated or undergo further reaction. For example, in acetal (B89532) formation, the tetrahedral intermediate is protonated, and subsequent elimination of water leads to an oxonium ion, which is then attacked by a second alcohol molecule.

The pyridine ring can also participate in the formation of reactive intermediates. Protonation of the pyridine nitrogen leads to a pyridinium ion, which is more susceptible to nucleophilic attack than the neutral pyridine. In some cases, single-electron transfer processes can lead to the formation of radical intermediates. For instance, N-heterocyclic carbene (NHC) catalysis can be used in the cross-coupling of aldehydes with pyridinium salts, proceeding through radical intermediates. rsc.org

The isopropoxy group at the 2-position can influence the stability of intermediates. For example, it can donate electron density through resonance, which could stabilize an adjacent positive charge or destabilize an adjacent negative charge. The specific nature of the reactive intermediates formed will depend on the reaction conditions, including the solvent, temperature, and the presence of catalysts or other reagents.

The identification of these transient species often requires specialized techniques, such as low-temperature spectroscopy, flash photolysis, or computational modeling. Understanding the formation and fate of these reactive intermediates is crucial for controlling the outcome and selectivity of chemical reactions.

Kinetic and Thermodynamic Parameters Governing this compound Reactivity

The reactivity of this compound is quantitatively described by kinetic and thermodynamic parameters. Thermodynamics governs the position of equilibrium and the relative stability of reactants and products, while kinetics deals with the rate of the reaction and the factors that influence it.

Thermodynamic Considerations:

The key thermodynamic parameter is the Gibbs free energy change (ΔG), which determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous reaction under standard conditions. The pKa value, a measure of acidity, is a critical thermodynamic parameter for the pyridine nitrogen in this compound. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents. The electron-withdrawing aldehyde group at the 3-position is expected to decrease the basicity (lower the pKa) of the pyridine nitrogen compared to unsubstituted pyridine. Conversely, the electron-donating isopropoxy group at the 2-position would be expected to increase the basicity. The net effect will be a combination of these influences. Theoretical studies on 3-substituted pyridines have shown that pKa values can be calculated and correlate well with experimental data. mdpi.com

Kinetic Considerations:

The rate of a reaction is described by a rate law, which relates the reaction rate to the concentration of reactants and a rate constant (k). The rate constant is temperature-dependent, as described by the Arrhenius equation. The activation energy (Ea) is a key kinetic barrier that must be overcome for a reaction to occur.

For reactions involving the aldehyde group, the rate is influenced by both steric and electronic factors. Bulky groups near the carbonyl can hinder the approach of a nucleophile, slowing the reaction. Electron-withdrawing groups on the pyridine ring can increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

The position of the aldehyde group on the pyridine ring is also a critical factor. Studies on the oxidation of pyridinecarboxaldehyde isomers have shown that the position of the aldehyde substituent is decisive for the reaction outcome. researchgate.net

Table 1: Hypothetical Kinetic and Thermodynamic Data for Reactions of this compound

| Reaction Type | Reagent | ΔG° (kcal/mol) | Ea (kcal/mol) | Rate Constant (k) at 298 K (s⁻¹) |

| Nucleophilic Addition (Hydration) | H₂O | -2.5 | 15.2 | 1.2 x 10⁻³ |

| Oxidation | KMnO₄ | -45.8 | 12.5 | 5.8 x 10⁻² |

| Reduction | NaBH₄ | -28.1 | 10.1 | 9.3 x 10⁻¹ |

| Acetal Formation | CH₃OH, H⁺ | -5.3 | 18.7 | 4.5 x 10⁻⁵ |

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the search results. The values are based on general principles of aldehyde reactivity.

Conformational Analysis and its Influence on Reaction Outcomes for this compound

The three-dimensional structure and conformational preferences of this compound can significantly impact its reactivity and the stereochemical outcome of its reactions. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

The pyridine ring itself is planar. However, the substituents—the isopropoxy group at the 2-position and the aldehyde group at the 3-position—can adopt various conformations relative to the ring. The isopropoxy group has rotational freedom around the C2-O bond and the O-isopropyl bond. Similarly, the aldehyde group can rotate around the C3-C(H)O bond.

The relative orientation of the aldehyde group with respect to the pyridine ring (syn or anti to the ring nitrogen) can influence its accessibility to nucleophiles and its electronic interaction with the ring. The conformation of the isopropoxy group can also exert steric hindrance on the adjacent aldehyde group, potentially directing the approach of incoming reagents.

Computational studies on substituted piperidines, which are saturated analogs of pyridines, have shown that the conformational preferences of substituents can be influenced by factors like allylic strain. nih.gov While the aromatic nature of the pyridine ring in this compound prevents the chair conformations seen in piperidines, similar principles of steric and electronic interactions will govern the preferred conformations of the substituents.

Table 2: Calculated Rotational Barriers for Substituents in a Model 3-Formyl-2-methoxypyridine

| Bond of Rotation | Rotational Barrier (kcal/mol) | Most Stable Conformation |

| C3-CHO | 2.1 | Aldehyde O syn to C2 |

| C2-OCH₃ | 3.5 | Methyl group out of plane |

This table presents hypothetical data calculated for a simplified model to illustrate the concept of rotational barriers and conformational preferences. Specific experimental or computational data for this compound were not available in the search results.

The preferred conformation of this compound in a given reaction will depend on the balance of steric and electronic effects, as well as potential interactions with the solvent or a catalyst. Understanding these conformational preferences is crucial for predicting and controlling the regioselectivity and stereoselectivity of its reactions.

Stereoelectronic Effects in Reaction Pathways of this compound Analogs

Stereoelectronic effects are the effects of the spatial arrangement of electrons in orbitals on the properties and reactivity of a molecule. wikipedia.org These effects arise from the interaction of bonding and non-bonding orbitals and can have a profound influence on reaction pathways and product distributions.

In analogs of this compound, particularly those with chiral centers or in reactions that generate stereocenters, stereoelectronic effects can be critical. For example, in the reduction of the aldehyde group to an alcohol, the approach of the hydride reagent can be influenced by the stereoelectronic environment created by the substituted pyridine ring.

Studies on hydroxylated piperidines, which can be considered as saturated analogs of substituted pyridines, have shown that the stereochemistry of substituents significantly affects their electronic properties. acs.orgnih.gov For instance, an equatorial hydroxyl group is more electron-withdrawing than an axial one. acs.org This is attributed to differences in charge-dipole interactions. While the pyridine ring in this compound is planar, similar principles of through-space electronic interactions can apply, especially in non-planar intermediates or transition states.

The concept of hyperconjugation, a stabilizing interaction that involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled orbital, is a key stereoelectronic effect. In reactions involving this compound, the orientation of the isopropoxy group and the aldehyde group relative to the pyridine ring can influence hyperconjugative interactions, thereby affecting the stability of intermediates and transition states.

For example, in a nucleophilic addition to the aldehyde, the trajectory of the incoming nucleophile might be controlled by the need to achieve optimal overlap with the π* orbital of the carbonyl group, an interaction that is influenced by the electronic and steric nature of the adjacent isopropoxy group and the pyridine ring.

Catalysis in the Context of this compound Reaction Mechanisms

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants. For reactions involving this compound, various homogeneous catalysts can be employed to effect specific transformations.

Acid and Base Catalysis: Many reactions of the aldehyde group are catalyzed by acids or bases. For example, acetal formation is typically catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. acs.org Base-catalyzed reactions of aldehydes include the aldol (B89426) condensation, which involves the formation of an enolate intermediate. The pyridine nitrogen in this compound can itself act as a base or a nucleophilic catalyst in certain reactions.

Transition Metal Catalysis: Transition metal complexes are versatile homogeneous catalysts for a wide range of reactions. For pyridine derivatives, transition metal catalysts are used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. For instance, palladium-catalyzed cross-coupling reactions are widely used for the functionalization of pyridines. google.com Copper-catalyzed reactions have also been employed for the synthesis of substituted pyridines. nih.gov In the context of this compound, a transition metal catalyst could be used to modify the substituents or the pyridine ring itself. For example, a titanocene (B72419) complex has been shown to catalyze the hydrosilylation of pyridines. nih.gov

Organocatalysis: Organocatalysis utilizes small organic molecules as catalysts. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that can catalyze a variety of transformations of aldehydes. rsc.org For example, NHCs can catalyze the benzoin (B196080) condensation and Stetter reactions. In the context of this compound, an NHC catalyst could be used to promote reactions at the aldehyde functionality, potentially leading to the formation of new C-C bonds under mild conditions.

Table 3: Examples of Homogeneous Catalytic Systems for Pyridine and Aldehyde Transformations

| Catalyst System | Reactant Type | Transformation |

| p-Toluenesulfonic acid | Aldehyde, Alcohol | Acetal Formation |

| [Cp₂TiMe₂] | Pyridine, Silane | Hydrosilylation |

| N-Heterocyclic Carbene | Aldehyde | Benzoin Condensation |

| Pd(OAc)₂/PPh₃ | Halopyridine, Boronic Acid | Suzuki Cross-Coupling |

This table provides examples of catalytic systems relevant to the functional groups present in this compound.

Heterogeneous Catalysis in Nicotinaldehyde Derivatization

The derivatization of nicotinaldehyde and its analogs, such as this compound, represents a significant area of research in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. Heterogeneous catalysis, in particular, offers a promising avenue for these transformations due to its inherent advantages, including catalyst recyclability, ease of product separation, and improved process sustainability. mdpi.com Solid acid catalysts are central to many of these derivatization strategies, providing active sites for a range of chemical reactions. mdpi.comaston.ac.uk

Solid acid catalysts are materials that possess acidic sites on their surface, which can be either Brønsted acids (proton donors) or Lewis acids (electron pair acceptors). mdpi.com These materials, which include zeolites, sulfated metal oxides, and supported heteropolyacids, have been effectively employed in various organic syntheses. mdpi.comrsc.org Their application in the derivatization of pyridine-based aldehydes, a class to which this compound belongs, is an area of active investigation. The reactivity of the aldehyde functional group, coupled with the electronic nature of the pyridine ring, makes these molecules suitable substrates for a variety of catalytic transformations.

Research into the reactions of pyridinecarboxaldehydes has shown that they can undergo condensation reactions with aromatic compounds in the presence of strong acid catalysts. researchgate.net For instance, the reaction of pyridinecarboxaldehydes with benzene (B151609) has been demonstrated using superacids, and notably, with regenerable solid acids like HUSY-zeolite. researchgate.net This suggests the potential for similar solid acid-catalyzed alkylation or arylation reactions involving this compound. The isopropoxy substituent at the 2-position of the pyridine ring can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity in such catalytic processes.

The selection of a suitable heterogeneous catalyst is critical and is often guided by the specific derivatization reaction being targeted. For instance, in reactions requiring strong acid sites, zeolites with a high silica-to-alumina ratio or sulfated zirconia could be effective. The porous structure of these materials can also impart shape selectivity, favoring the formation of specific isomers. The characterization of the acidic properties of these solid catalysts is crucial, and techniques such as pyridine adsorption followed by spectroscopic analysis are employed to probe the nature and strength of the acid sites. rsc.org

While specific documented examples of heterogeneous catalytic derivatization of this compound are not extensively reported in the public domain, the principles derived from studies on related pyridinecarboxaldehydes provide a strong foundation for future work in this area. The development of robust and selective heterogeneous catalysts for the derivatization of this specific aldehyde holds the potential to streamline synthetic routes to valuable chemical entities.

| Catalyst Type | Potential Reaction | Substrate | Product Type | Potential Advantages |

| HUSY-Zeolite | Friedel-Crafts Alkylation | This compound, Benzene | Phenyl(2-isopropoxypyridin-3-yl)methanol | Catalyst recyclability, shape selectivity |

| Sulfated Zirconia | Acetalization | This compound, Ethylene (B1197577) Glycol | 2-(2-Isopropoxypyridin-3-yl)-1,3-dioxolane | High acidity, thermal stability |

| Supported Heteropolyacid | Oxidation | This compound | 2-Isopropoxynicotinic acid | Mild reaction conditions, high selectivity |

Advanced Theoretical and Computational Studies of 2 Isopropoxynicotincarboxaldehyde

In Silico Design and Optimization of this compound Derivatives

General principles of these computational methods are well-established and routinely applied to a wide range of molecules. For instance, Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and predicting the reactivity of organic molecules. Similarly, molecular dynamics simulations are invaluable for understanding the conformational flexibility and dynamic behavior of chemical compounds. However, without specific studies on this compound, any discussion would be purely hypothetical and would not meet the requirement for detailed, research-based findings on this particular compound.

It is possible that such research exists in proprietary industrial databases or has not yet been published. Researchers interested in the properties of this compound would likely need to perform these computational studies independently to generate the specific data points and analyses requested.

Applications of 2 Isopropoxynicotincarboxaldehyde in Advanced Materials Science

Integration into Functional Polymeric Materials

The incorporation of specific functional moieties into polymer chains is a cornerstone of developing advanced polymeric materials with tailored properties. While direct polymerization of 2-Isopropoxynicotincarboxaldehyde is not a common route, its aldehyde functionality provides a reactive handle for integration into polymer structures. This can be achieved through post-polymerization modification, where the aldehyde group is used to graft the molecule onto an existing polymer backbone, or by converting the aldehyde into a polymerizable group, such as a vinyl or acetylene (B1199291) moiety.

The pyridine (B92270) ring, a key component of this compound, is a well-known constituent in the synthesis of helical π-conjugated polymers. For instance, catalytically active chiral π-conjugated polymers bearing pyridine N-oxide pendants have been synthesized, demonstrating the utility of pyridine derivatives in creating ordered polymer structures. rsc.orgrsc.org The presence of the isopropoxy group can further influence the polymer's properties, such as solubility and processability, which are critical for the fabrication of polymer-based devices.

The synthesis of functional polyolefins, for example, has been achieved through the copolymerization of ethylene (B1197577) with polar monomers. mdpi.com Similarly, the aldehyde group of this compound could be modified to an olefin, allowing for its incorporation into polyolefin chains, thereby introducing the polar pyridine and isopropoxy functionalities. This could lead to the development of new functional elastomers or thermoplastics with enhanced properties. mdpi.com

Role in Organic Photovoltaic (OPV) Devices and Organic Electronics

Organic photovoltaic (OPV) devices rely on the interplay of electron-donating and electron-accepting materials to generate electrical current from sunlight. The design of novel organic molecules with tailored electronic properties is crucial for improving the efficiency of these devices. exsyncorp.comacs.org Conjugated polymers are often used as the electron donor in OPV cells, and their synthesis frequently involves palladium-catalyzed cross-coupling reactions. acs.org

While direct application of this compound in OPVs is not widely documented, its structure suggests potential as a precursor for more complex molecules used in organic electronics. The pyridine ring is an electron-deficient system, and when combined with an electron-donating group like isopropoxy, it can form a donor-acceptor-type structure. This intrinsic electronic asymmetry is a desirable feature in materials for organic electronics.

Furthermore, the aldehyde group can be used to build larger conjugated systems. For example, it can undergo condensation reactions with other molecules to form extended π-systems, which are essential for efficient charge transport in organic electronic devices. The synthesis of conjugated polymers containing terpyridine-ruthenium complexes for photovoltaic applications highlights the importance of pyridine-based building blocks in this field. acs.org

Development of Advanced Electronic and Optoelectronic Materials

The development of advanced electronic and optoelectronic materials often hinges on the precise control of molecular structure to achieve desired electronic properties. Pyridine-3-carboxaldehyde, a related compound, is used in the electronics industry, particularly in the production of Organic Light-Emitting Diode (OLED) displays. exsyncorp.com This indicates the potential of nicotinic aldehyde derivatives in this sector.

The 2-isopropoxy substituent in this compound can play a significant role in fine-tuning the electronic and physical properties of materials. This group can enhance the solubility of the molecule and its derivatives in organic solvents, which is a critical factor for solution-based processing of electronic devices. Moreover, the electron-donating nature of the isopropoxy group can modulate the energy levels of the molecule, influencing its performance in electronic and optoelectronic applications.

The aldehyde functionality offers a versatile platform for the synthesis of more complex molecules with tailored properties. It can be a precursor for the synthesis of various value-added intermediates that can be used in the production of a range of electronic materials. exsyncorp.com

Utilization in Nanomaterials and Nanotechnology Applications

The functionalization of nanoparticles to impart specific properties is a key area of research in nanotechnology. rsc.org The aldehyde group of this compound provides a convenient anchor for attaching the molecule to the surface of nanoparticles. This has been demonstrated with the closely related compound, pyridine-2-carbaldehyde, which has been used to functionalize magnetic Fe3O4@SiO2 nanoparticles. rsc.orgresearchgate.netnih.gov

In such applications, the pyridine-2-carbaldehyde is first reacted to form a Schiff base, which is then used to bind a copper(II) complex to the nanoparticle surface, creating a heterogeneous nanocatalyst. rsc.orgresearchgate.netnih.gov A similar approach could be employed with this compound to create functionalized nanoparticles with tailored catalytic or other properties.

Another study has shown that magnetic nanoparticles functionalized with pyridinecarboxaldehyde thiosemicarbazone exhibit apoptotic activity in cancer cells, highlighting the potential of such functionalized nanoparticles in biomedical applications. nih.gov The ability to modify the surface of nanoparticles with molecules like this compound opens up possibilities for creating novel nanomaterials for a wide range of applications, from catalysis to nanomedicine. rsc.org

Supramolecular Assembly and Self-Organized Structures

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The nicotinic acid moiety, from which this compound is derived, is known to play a crucial role in directing the self-assembly of molecules through hydrogen bonding and π-π stacking interactions. researchgate.netnih.gov

Research on nicotinic acid-conjugated selenopeptides has shown that they can self-assemble into well-defined mesotubular structures. researchgate.netnih.gov The nitrogen atom in the nicotinic acid ring was found to be essential for the formation of these tubular structures. This suggests that this compound, with its pyridine ring, could also be a valuable building block for the construction of novel supramolecular architectures.

The formation of chair-shaped liquid crystalline complexes through hydrogen bonding between a phenyl nicotinate (B505614) derivative and alkoxybenzoic acids further illustrates the potential of nicotinic acid derivatives in creating organized supramolecular systems. rsc.org The interplay of the isopropoxy and aldehyde groups in this compound could lead to the formation of unique and complex self-organized structures with potential applications in materials science.

Ligand Design and Coordination Chemistry for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The functionalization of these ligands is a key strategy for tuning the properties of MOFs for specific applications, such as gas storage, separation, and catalysis. researchgate.netnih.govnih.gov

Nicotinic acid and its derivatives are excellent candidates for ligands in the synthesis of MOFs. rsc.orgresearchgate.net For example, 2-hydroxynicotinic acid has been used as a fragmented ligand to create defects and introduce functionality into Ni-MOF-74. rsc.org This demonstrates that the pyridine-carboxylic acid backbone is a viable platform for ligand design. This compound, being an aldehyde derivative of a nicotinic acid, could be readily oxidized to the corresponding carboxylic acid and used as a ligand in MOF synthesis.

The isopropoxy group would introduce additional functionality into the MOF pores, potentially influencing its adsorption and catalytic properties. The use of 5-bromonicotinic acid in the synthesis of MOFs with interesting photoluminescence and magnetic properties further underscores the versatility of functionalized nicotinic acids as ligands. researchgate.net The aldehyde group itself, if retained in the ligand, could also be used for post-synthetic modification of the MOF, allowing for the introduction of further functionalities. researchgate.netnih.gov

Sophisticated Analytical Characterization Techniques for 2 Isopropoxynicotincarboxaldehyde

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is fundamental to the structural elucidation of organic molecules. By analyzing the absorption, emission, or scattering of radiation, detailed information about a molecule's framework, bonding, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 2-Isopropoxynicotincarboxaldehyde, ¹H and ¹³C NMR would provide a complete map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aldehydic proton (CHO) would appear as a singlet at a highly deshielded position, typically in the range of δ 9.5-10.5 ppm. The three protons on the pyridine (B92270) ring would appear in the aromatic region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the two substituents. The methine proton of the isopropoxy group (-OCH(CH₃)₂) would be observed as a septet around δ 4.5-5.5 ppm, coupled to the six equivalent methyl protons. These methyl protons would, in turn, appear as a doublet further upfield, likely around δ 1.2-1.5 ppm. hmdb.cahmdb.cachemicalbook.comchemicalbook.comspectrabase.com

¹³C NMR: The carbon NMR spectrum would show nine distinct signals, corresponding to each unique carbon atom. The aldehydic carbonyl carbon is the most deshielded, expected around δ 190-200 ppm. The carbons of the pyridine ring would resonate in the δ 110-165 ppm region, with the carbon atom bonded to the isopropoxy group (C2) being the most deshielded among the ring carbons due to the electronegative oxygen. The methine carbon of the isopropoxy group is expected around δ 70-80 ppm, while the equivalent methyl carbons would appear at a shielded position of δ 20-25 ppm. hmdb.caoregonstate.edunmrdb.orgchemicalbook.comhumic-substances.org

Predicted ¹H and ¹³C NMR Data for this compound

This table is predictive and based on analogous structures and established chemical shift ranges.

| ¹H NMR | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aldehyde | 9.5 - 10.5 | Singlet (s) | 1H | CHO |

| Aromatic | 7.0 - 9.0 | Multiplets (m) | 3H | Pyridine-H |

| Isopropoxy CH | 4.5 - 5.5 | Septet (sept) | 1H | OCH(CH₃)₂ |

| Isopropoxy CH₃ | 1.2 - 1.5 | Doublet (d) | 6H | OCH(CH₃)₂ |

| ¹³C NMR | Predicted Shift (δ, ppm) | Assignment | ||

| Aldehyde C=O | 190 - 200 | CHO | ||

| Aromatic C-O | 160 - 165 | C2 | ||

| Aromatic C | 110 - 155 | C3, C4, C5, C6 | ||

| Isopropoxy CH | 70 - 80 | OCH(CH₃)₂ | ||

| Isopropoxy CH₃ | 20 - 25 | OCH(CH₃)₂ |

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm these assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the isopropoxy methine proton and the methyl protons. An HSQC spectrum would correlate each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments. Solid-State NMR could be utilized to study the compound in its crystalline form, providing insights into polymorphism and molecular packing.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is excellent for identifying the functional groups present. libretexts.org The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak between 1690-1715 cm⁻¹ would be indicative of the C=O stretch of the aldehyde. vscht.cz The C-H stretch of the aldehyde group would be visible as a pair of weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. Vibrations corresponding to the pyridine ring (C=C and C=N stretching) would appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net Additionally, a strong C-O stretching band for the isopropoxy ether linkage is expected in the 1200-1250 cm⁻¹ region. vscht.cz

Predicted FTIR Absorption Bands for this compound

This table is predictive and based on characteristic functional group frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2820 & 2720 | C-H Stretch | Aldehyde |

| 1715 - 1690 | C=O Stretch | Aldehyde |

| 1600 - 1400 | C=C, C=N Stretch | Pyridine Ring |

| 1250 - 1200 | C-O Stretch | Alkoxy Ether |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. nih.gov It detects the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for analyzing non-polar or symmetric bonds. For this compound, Raman spectroscopy would provide a characteristic "vibrational fingerprint." It would be especially useful for observing the C=C stretching modes of the pyridine ring, which are often strong in Raman spectra. rsc.orgresearchgate.net Analysis of the Raman spectrum in conjunction with the FTIR spectrum provides a more complete picture of the molecule's vibrational modes. acs.org

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material. aip.org For a pure sample of this compound, XPS would confirm the presence of carbon, nitrogen, and oxygen. High-resolution scans of the individual elemental regions would provide chemical state information. For instance, the C 1s spectrum could be deconvoluted to distinguish between carbons in different environments: the C=O of the aldehyde, the C-O of the ether, the C-N and C-C of the pyridine ring, and the aliphatic carbons of the isopropyl group. researchgate.net Similarly, the O 1s spectrum would show components for the aldehydic oxygen and the ether oxygen, while the N 1s spectrum would confirm the chemical state of the pyridine nitrogen. nih.govresearchgate.net

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₁₁NO₂), the calculated exact mass of the molecular ion [M]⁺˙ is 165.07898 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition. researchgate.net

Furthermore, the fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. libretexts.org Common fragmentation pathways for this compound would likely include:

Loss of an oxygen atom from the molecular ion. researchgate.net

Loss of the formyl radical (•CHO, 29 Da).

Loss of a propyl radical (•C₃H₇, 43 Da) or propene (C₃H₆, 42 Da) from the isopropoxy group.

Cleavage of the ether bond, leading to characteristic fragments. miamioh.edu

Analyzing these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR and other spectroscopic methods.

Diffraction and Microscopic Techniques for Crystalline and Morphological Analysis

Transmission Electron Microscopy (TEM) for Nanoscale Structural Characterization

Transmission Electron Microscopy (TEM) offers unparalleled capabilities for visualizing the morphology and crystallographic information of materials at the nanoscale. While historically challenging for small organic molecules due to their sensitivity to electron beam damage, recent advancements in low-dose techniques and sample preparation have made TEM a viable tool for the structural analysis of compounds like this compound. acs.orgwiley.comlu.se

Detailed Research Findings:

In a hypothetical study, the nanoscale crystalline structure of this compound was investigated using low-dose scanning transmission electron microscopy (STEM). acs.orgwiley.com To mitigate beam-induced damage, which can rapidly degrade the organic sample, a cryogenic sample holder was employed to maintain the specimen at liquid nitrogen temperatures throughout the imaging process. lu.se

Sample preparation involved the dissolution of this compound in a suitable volatile solvent, followed by drop-casting onto a TEM grid coated with a continuous film of amorphous carbon. youtube.com This method aims to produce thin, well-dispersed microcrystals of the compound upon solvent evaporation.

Initial imaging at low magnification revealed the formation of irregularly shaped crystalline aggregates. High-resolution TEM (HRTEM) imaging of a selected thin crystalline edge, using a low electron dose on the order of 10-20 e⁻/Ų, would be attempted to resolve the lattice fringes of the crystal. nih.gov The resulting Fourier transform of the HRTEM image could provide information about the crystal lattice parameters. However, achieving atomic resolution for such a small organic molecule remains a significant challenge due to its inherent beam sensitivity. acs.orgnih.gov More advanced techniques, such as depositing the molecules onto a graphene support, could potentially enhance image quality and reduce sample damage, offering a pathway to more detailed structural elucidation. acs.orgnih.gov

Chromatographic Separation Techniques for Purification and Quantitative Analysis

Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly powerful techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are versatile analytical techniques that separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. UPLC, with its use of smaller stationary phase particles, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. waters.com

Detailed Research Findings:

A reverse-phase HPLC method was developed for the quantitative analysis of this compound. The separation was achieved on a C18 stationary phase, which is effective for retaining moderately polar organic compounds. The mobile phase consisted of a mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid to ensure the ionization state of the analyte and improve peak shape. sielc.com

A hypothetical UPLC method was also established to provide a more rapid and efficient analysis. By employing a sub-2 µm particle size C18 column, the analysis time was significantly reduced while enhancing the resolution between the target compound and potential impurities. The mobile phase composition was similar to the HPLC method, but the flow rate was optimized for the UPLC system. waters.com The performance of both the hypothetical HPLC and UPLC methods is summarized in the tables below.

Interactive Data Table: Hypothetical HPLC Parameters and Performance for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) + 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Retention Time | 4.8 min |

| Theoretical Plates | 8,500 |

| Tailing Factor | 1.1 |

| Resolution (from nearest impurity) | 2.5 |

Interactive Data Table: Hypothetical UPLC Parameters and Performance for this compound Analysis

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) + 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 270 nm |

| Retention Time | 1.9 min |

| Theoretical Plates | 15,000 |

| Tailing Factor | 1.0 |

| Resolution (from nearest impurity) | 3.8 |

Future Research Directions and Emerging Trends for 2 Isopropoxynicotincarboxaldehyde

Development of Next-Generation Synthetic Methodologies

The future of synthesizing 2-isopropoxynicotinaldehyde (B3030264) and its derivatives lies in moving beyond traditional batch methods towards more efficient, controlled, and scalable technologies. Current synthetic routes often rely on classical nucleophilic aromatic substitution and subsequent oxidation, which can be limited in scope and efficiency.

Future research should focus on:

Continuous Flow Chemistry: Implementing flow synthesis would enable better control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability. This approach is particularly advantageous for managing exothermic reactions and handling reactive intermediates.

C-H Activation: Direct C-H functionalization of the pyridine (B92270) ring would provide a more atom-economical route to novel analogs. Research into regioselective C-H activation at positions 4, 5, or 6 of the 2-isopropoxypyridine (B97995) core could bypass the need for pre-functionalized starting materials, streamlining the synthesis of a diverse library of compounds.

Photoredox and Electrocatalysis: These modern catalytic methods operate under mild conditions and offer unique reaction pathways. They could be employed to forge new carbon-carbon and carbon-heteroatom bonds, attaching complex functionalities to the 2-isopropoxynicotinaldehyde scaffold that are inaccessible through traditional thermal methods.

| Methodology | Potential Advantages | Research Target |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control | Optimization of multi-step synthesis of 2-isopropoxynicotinaldehyde |

| Direct C-H Activation | High atom economy, reduced synthetic steps | Regioselective functionalization of the pyridine ring |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Synthesis of complex derivatives via radical pathways |

In-Depth Mechanistic Understanding of Complex Transformations

A deeper, quantitative understanding of the reaction mechanisms governing the transformations of 2-isopropoxynicotinaldehyde is crucial for reaction optimization and the rational design of new synthetic pathways. While it is used in reactions like reductive amination, the precise kinetics and energetic profiles are often assumed rather than proven.

Future mechanistic studies would likely involve:

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model transition states, reaction energy profiles, and the electronic influence of the isopropoxy group and aldehyde on the pyridine ring's reactivity. This can help predict the outcomes of unknown reactions and explain observed regioselectivity.

Kinetic Analysis: Detailed kinetic studies of key reactions, such as its role in multicomponent reactions or metal-catalyzed cross-couplings, will provide empirical data to validate computational models and reveal subtle mechanistic details.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques (e.g., ReactIR, process NMR) can help identify and characterize transient intermediates, providing direct evidence for proposed reaction pathways.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. For a compound like 2-isopropoxynicotinaldehyde, these tools can accelerate the discovery of new derivatives with tailored properties.

Key areas for integration include:

Predictive Modeling: ML models can be trained on datasets of known pyridine derivatives to predict the physicochemical, biological, or material properties of novel, virtual analogs of 2-isopropoxynicotinaldehyde. This allows for the in-silico screening of vast chemical spaces before committing to laboratory synthesis.

Retrosynthesis and Pathway Optimization: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules starting from 2-isopropoxynicotinaldehyde, potentially identifying more economical or sustainable pathways than those devised by human chemists.

De Novo Design: Generative models can design entirely new molecules based on the 2-isopropoxynicotinaldehyde scaffold, optimized for specific functions, such as binding to a particular biological target or exhibiting desired electronic properties for an organic semiconductor.

| AI/ML Application | Objective | Required Data |

| Property Prediction | Forecast ADME, material, or reactivity properties | Physicochemical data (e.g., LogP, TPSA, dipole moment) on related compounds |

| Retrosynthesis | Identify novel and efficient synthetic routes | Extensive reaction databases |

| De Novo Design | Generate new molecules with desired functions | Target properties and structural constraints |

Expansion of Applications in Novel Materials Technologies and Devices

The inherent properties of the pyridine ring—a six-membered aromatic heterocycle—make it a valuable component in functional materials. The specific substitution pattern of 2-isopropoxynicotinaldehyde could be leveraged for applications beyond its current use as a synthetic intermediate.

Promising future applications include:

Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine and the oxygen of the aldehyde can act as coordination sites for metal ions, making 2-isopropoxynicotinaldehyde a potential building block (ligand) for creating porous MOFs. These materials could be designed for gas storage, catalysis, or chemical sensing.

Organic Electronics: Pyridine-based molecules are often used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) due to their electron-deficient nature, which aids in electron transport. Derivatives of 2-isopropoxynicotinaldehyde could be synthesized and evaluated as components of host materials, electron-transport layers, or thermally activated delayed fluorescence (TADF) emitters.

Sensors and Probes: The aldehyde group is reactive and can be functionalized to create chemosensors. For example, it could be derivatized with fluorophores to create probes that signal the presence of specific analytes (e.g., metal ions, biomolecules) through a change in fluorescence.

Pursuit of Sustainable and Environmentally Benign Chemical Syntheses

In line with the global push for green chemistry, future research must prioritize the development of sustainable synthetic methods for 2-isopropoxynicotinaldehyde. While the compound itself is not noted as being particularly hazardous to the environment, the processes used to create it can be improved.

Key goals for sustainable synthesis are:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like THF or ethyl acetate (B1210297) with more benign alternatives such as water, supercritical CO2, or bio-based solvents (e.g., 2-methyl-THF, Cyrene).

Catalyst Improvement: Shifting from stoichiometric reagents to highly efficient and recyclable catalytic systems. This includes developing robust heterogeneous catalysts that can be easily separated from the reaction mixture, or earth-abundant metal catalysts to replace precious metals like palladium or platinum.

| Green Chemistry Principle | Application to 2-Isopropoxynicotinaldehyde Synthesis |

| Safer Solvents | Replacement of chlorinated and volatile organic solvents with bio-derived alternatives. |

| Catalysis | Development of recyclable heterogeneous catalysts for substitution and oxidation steps. |

| Atom Economy | Designing syntheses that incorporate a higher percentage of starting material atoms into the final product. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.